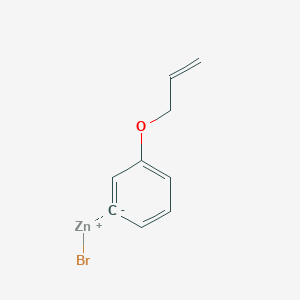

3-Allyloxyphenylzinc bromide

Description

3-Allyloxyphenylzinc bromide is an organozinc reagent characterized by a phenyl ring substituted with an allyloxy group at the 3-position, coordinated to a zinc bromide moiety. Organozinc reagents like this are pivotal in synthetic organic chemistry, particularly in cross-coupling reactions (e.g., Negishi coupling) due to their moderate reactivity and functional group tolerance . The allyloxy group (–O–CH2CH2CH2) introduces steric and electronic effects that influence reactivity and selectivity in bond-forming processes.

Properties

Molecular Formula |

C9H9BrOZn |

|---|---|

Molecular Weight |

278.5 g/mol |

IUPAC Name |

bromozinc(1+);prop-2-enoxybenzene |

InChI |

InChI=1S/C9H9O.BrH.Zn/c1-2-8-10-9-6-4-3-5-7-9;;/h2-4,6-7H,1,8H2;1H;/q-1;;+2/p-1 |

InChI Key |

FCBRAFLUQJGRPU-UHFFFAOYSA-M |

Canonical SMILES |

C=CCOC1=CC=C[C-]=C1.[Zn+]Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Allyloxyphenylzinc bromide can be synthesized through the reaction of 3-allyloxybromobenzene with zinc in the presence of a suitable catalyst. One common method involves the use of unactivated zinc powder and a catalytic amount of aluminum chloride in dry tetrahydrofuran (THF). The reaction proceeds smoothly at room temperature, yielding the desired organozinc compound .

Industrial Production Methods: In an industrial setting, the preparation of 3-allyloxyphenylzinc bromide can be scaled up by using larger quantities of the starting materials and optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Cross-Coupling Reactions with [1.1.1]Propellane

3-Allyloxyphenylzinc bromide reacts with [1.1.1]propellane to form bicyclo[1.1.1]pentane (BCP) derivatives. This reaction proceeds via a regioselective opening of the propellane, facilitated by the nucleophilic nature of the zinc reagent .

| Reactant | Electrophile | Product (BCP Derivative) | Yield | Conditions |

|---|---|---|---|---|

| Allylzinc bromide | Benzoyl chloride | 9a | 96% | THF, 25°C, 2 h |

| Cinnamylzinc bromide | Benzoyl chloride | 9b | 93% | THF, 25°C, 2 h |

| Cyclohex-2-enylzinc | Allyl halides | 9j | 70% | Cu-mediated, RT |

Mechanism :

-

The reaction involves a cyclic transition state (27 ) with ZnBr₂ and LiCl, leading to allylic rearrangement .

-

DFT calculations confirm that the regioselectivity arises from steric and electronic factors favoring the formation of thermodynamically stable products .

Functionalization via Trapping with Electrophiles

The zincated BCP intermediates generated from [1.1.1]propellane can be further functionalized using diverse electrophiles :

| Electrophile Type | Example | Product (Functionalized BCP) | Yield |

|---|---|---|---|

| Acyl chlorides | Benzoyl chloride | 9a (acyl-BCP) | 97% |

| Allyl halides | Allyl bromide | 9k (allyl-BCP) | 85% |

| Tosyl cyanide | Tosyl cyanide | 9g (aminated BCP) | 91% |

Key Observations :

-

Functionalization occurs under mild copper-mediated conditions.

-

The reaction tolerates esters, nitriles, and terpenoid-derived substrates .

Oxidation and Reduction Pathways

3-Allyloxyphenylzinc bromide undergoes redox transformations:

-

Oxidation : Forms phenols or quinones under aerobic conditions.

-

Reduction : Yields hydrocarbons (e.g., allylbenzene derivatives) via protonolysis or hydride transfer.

Example :

Allylic Rearrangement Reactions

Unsymmetric allylic zinc reagents, such as cinnamylzinc bromide, undergo complete allylic rearrangement during reactions with [1.1.1]propellane :

| Starting Material | Product | Regioselectivity |

|---|---|---|

| Cinnamylzinc bromide | 9b | 100% α-adduct |

Mechanistic Insight :

Stability and Reaction Optimization

Scientific Research Applications

Chemistry: 3-Allyloxyphenylzinc bromide is widely used in organic synthesis for the formation of carbon-carbon bonds. It serves as a key intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize bioactive molecules with potential therapeutic applications. Its ability to form carbon-carbon bonds makes it valuable in the development of new drugs and biologically active compounds .

Industry: In the chemical industry, 3-allyloxyphenylzinc bromide is used in the production of fine chemicals and specialty materials. Its reactivity and versatility make it an important reagent in various industrial processes .

Mechanism of Action

The mechanism of action of 3-allyloxyphenylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction. The allyloxy group enhances the reactivity of the compound by providing additional stabilization through resonance effects .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Reactivity of Organometallic Reagents

Table 2: Substituent Effects on Reactivity

| Compound | Substituent | Electronic Effect | Key Application |

|---|---|---|---|

| 3-Allyloxyphenylzinc bromide | Allyloxy (–O–CH2CH2CH2) | Electron-donating (resonance) | Cross-coupling, cycloadditions |

| 3-Chlorobenzyl bromide | Chlorine (–Cl) | Electron-withdrawing (inductive) | Electrophilic substitution |

| 1-Allyl-3-butylimidazolium bromide | Allyl/butyl | Ionic/polar | Solvent/catalyst in organic synthesis |

Research Findings and Trends

- Stability : Zinc reagents generally exhibit greater stability than indium or magnesium analogs, making them preferable for multi-step syntheses .

- Selectivity : The allyloxy group in 3-allyloxyphenylzinc bromide may direct coupling reactions to meta positions on aromatic substrates, contrasting with ortho/para directing effects of halogens .

- Challenges: Handling organozinc compounds requires anhydrous conditions, whereas ionic liquids (e.g., imidazolium salts) are more tolerant to moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.